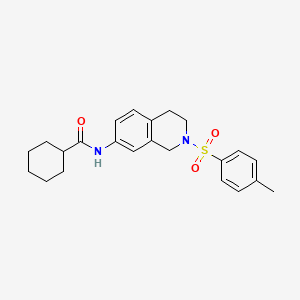

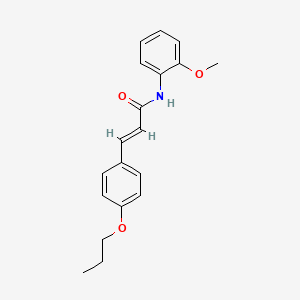

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) analogs . THIQs are a large group of natural products and synthetic compounds that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of THIQ analogs often involves the use of a modified Pictet–Spengler reaction . A simple and efficient one-pot synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives were synthesized using a multicomponent reaction (MCR) comprising of 1-alkylpiperidin-4-one, malononitrile, and β-nitro styrene .Molecular Structure Analysis

The molecular structure of THIQ analogs is characterized by a heterocyclic scaffold . This scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of THIQ analogs often involve Knoevenagel condensation, Michael addition, and Thorpe–Ziegler reactions .Wissenschaftliche Forschungsanwendungen

Facile Synthesis and Derivative Formation

- Synthesis of Tetrahydropyrimidoquinolines: A study by Elkholy and Morsy (2006) in "Molecules" discusses the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives using a compound similar to N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide. This synthesis is important for creating novel compounds with potential pharmaceutical applications Elkholy & Morsy, 2006.

Catalysis and Heterocycle Formation

- Rhodium-Catalyzed Coupling for Heterocycles: Wu et al. (2017) in "Journal of the American Chemical Society" reported the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, which is relevant to the structural framework of this compound. This method has significant implications for pharmaceutical and agrochemical industries Wu et al., 2017.

Potential in Diagnostic Tools

- σ2 Receptor Ligand Development: Abate et al. (2011) in "European journal of medicinal chemistry" explored arylamide hybrids of high-affinity σ2 receptor ligands, which include structures similar to this compound. These ligands are leads for tumor diagnosis, suggesting potential applications in developing PET radiotracers Abate et al., 2011.

Applications in Organocatalysis

- Enantioselective Pictet-Spengler Reactions: Mons et al. (2014) in "The Journal of organic chemistry" describe the use of compounds structurally related to this compound in organocatalytic enantioselective Pictet-Spengler reactions. This methodology is crucial for synthesizing biologically active compounds Mons et al., 2014.

Discovery of Novel Classes of Drugs

- Negative Allosteric Modulator of Dopamine D2 Receptor: Mistry et al. (2015) in "Journal of medicinal chemistry" discovered a novel class of negative allosteric modulator of the dopamine D2 receptor using a compound similar to this compound. This finding is significant for developing new antipsychotic therapies Mistry et al., 2015.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) analogs Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It is known that thiq analogs interact with their targets to exert their biological activities .

Biochemical Pathways

Thiq analogs are known to affect various biochemical pathways related to infective pathogens and neurodegenerative disorders .

Result of Action

Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Eigenschaften

IUPAC Name |

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3S/c1-17-7-11-22(12-8-17)29(27,28)25-14-13-18-9-10-21(15-20(18)16-25)24-23(26)19-5-3-2-4-6-19/h7-12,15,19H,2-6,13-14,16H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOIAWIOISFQCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[({[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2725317.png)

![3-[[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2725319.png)

![2-(ethylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2725320.png)

![N-(3,4-dimethylphenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2725323.png)

![[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2725328.png)

![5-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2725334.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2725340.png)